2-Bromo-4-chloro-6-nitroanisole

Descripción general

Descripción

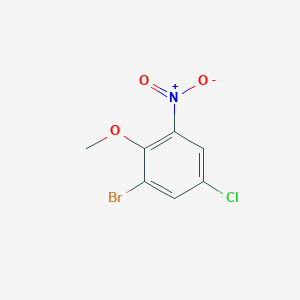

2-Bromo-4-chloro-6-nitroanisole is an organic compound with the molecular formula C7H5BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-nitroanisole typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

Bromination: Adding a bromine atom to the benzene ring using bromine in the presence of a catalyst like iron(III) bromide.

Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent.

Methoxylation: Adding a methoxy group using methanol and a strong acid like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-chloro-6-nitroanisole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating mixtures under acidic conditions.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Reduction: 1-Bromo-5-chloro-2-methoxy-3-aminobenzene.

Oxidation: 1-Bromo-5-chloro-2-carboxy-3-nitrobenzene.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-Bromo-4-chloro-6-nitroanisole serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution allows for further functionalization, making it valuable in the development of new compounds .

Biology

The compound is utilized in biological research as a probe in biochemical assays and studies of enzyme interactions. Its structural properties make it suitable for investigating the mechanisms of action of various enzymes .

Medicine

In medicinal chemistry, this compound shows potential as a lead compound in drug development. Its unique structural features may contribute to the design of new pharmaceuticals targeting specific diseases .

Industry

This compound also finds applications in the manufacture of dyes , pigments, and agrochemicals. Its reactivity allows it to be used as a precursor in producing various industrial chemicals .

Antimicrobial Efficacy

A study published in a peer-reviewed journal reported that nitro-substituted anisoles exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents was found to enhance this activity significantly, suggesting that this compound could be developed into new antimicrobial agents .

Anticancer Properties

Another investigation focused on the cytotoxic effects of halogenated nitroanilines on human cancer cell lines. Results indicated that this compound significantly reduced cell viability in tested cancer cells. The study supports its potential as a candidate for further development in cancer therapeutics due to its ability to induce apoptosis .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables further functionalization through electrophilic aromatic substitution |

| Biology | Probe in biochemical assays | Useful for studying enzyme interactions |

| Medicine | Lead compound for drug development | Potential to target specific diseases |

| Industry | Precursor for dyes and agrochemicals | Valuable in manufacturing processes |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-chloro-6-nitroanisole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. The bromine and chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

- 1-Bromo-2-methoxy-3-nitrobenzene

- 1-Chloro-2-methoxy-3-nitrobenzene

Uniqueness

2-Bromo-4-chloro-6-nitroanisole is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions. The combination of electron-withdrawing and electron-donating groups makes it a versatile compound in various chemical reactions and applications.

Actividad Biológica

2-Bromo-4-chloro-6-nitroanisole (CAS No. 569688-62-6) is an organic compound characterized by the presence of a nitro group, a bromo group, and a chloro group attached to an anisole structure. This unique combination of functional groups gives it potential applications in pharmaceuticals and agrochemicals, as well as significant biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrClN₂O₃, and its molecular weight is approximately 252.45 g/mol. The compound's structure is crucial for its biological activity, as the positioning of the substituents can influence reactivity and interaction with biological targets.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₅BrClN₂O₃ |

| Molecular Weight | 252.45 g/mol |

| Functional Groups | Nitro (-NO₂), Bromo (-Br), Chloro (-Cl) |

| Anisole Structure | Methoxy-substituted benzene |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The presence of the nitro group is particularly noteworthy, as nitro compounds are known for their ability to undergo reduction reactions, which can lead to the formation of reactive intermediates that exhibit biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated nitroaromatic compounds can inhibit the growth of various bacterial strains. The exact mechanism of action often involves disruption of cellular processes or interference with DNA replication.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell death. Further research is needed to elucidate the precise mechanisms and efficacy in vivo.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that a series of nitro-substituted anisoles demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the introduction of halogen substituents enhances this activity, suggesting a promising avenue for developing new antimicrobial agents.

- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of halogenated nitroanilines on human cancer cell lines. Results indicated that this compound significantly reduced cell viability in tested cancer cells, supporting its potential as a lead compound for further development in cancer therapeutics.

The biological mechanisms underlying the activity of this compound are complex and multifaceted:

- Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, altering its biological profile and enhancing its interaction with cellular targets.

- Reactive Intermediates : The formation of reactive intermediates during metabolic processes may lead to DNA damage or disruption of cellular signaling pathways.

Propiedades

IUPAC Name |

1-bromo-5-chloro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXLTJMCTVOQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629463 | |

| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569688-62-6 | |

| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.